molecular formula C19H15FN2O2 B2802600 2-(5-(4-Fluorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone CAS No. 953156-31-5

2-(5-(4-Fluorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone

Cat. No.: B2802600
CAS No.: 953156-31-5
M. Wt: 322.339
InChI Key: UHSSTKRJLKYQIC-UHFFFAOYSA-N
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Description

2-(5-(4-Fluorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone is a synthetic organic compound that belongs to the class of isoxazole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to an isoxazole ring, which is further connected to an indolinyl ethanone moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-Fluorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide intermediate. This intermediate is usually generated in situ from an oxime and a chlorinating agent such as N-chlorosuccinimide.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a fluorophenylboronic acid and the isoxazole ring as substrates.

    Attachment of the Indolinyl Ethanone Moiety: The final step involves the condensation of the isoxazole derivative with an indolinyl ethanone precursor under acidic or basic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-(4-Fluorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(5-(4-Fluorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting neurological disorders.

    Biological Research: It is used as a tool compound to investigate biological pathways and molecular mechanisms in cell-based assays.

    Industrial Applications: The compound may be utilized in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(5-(4-Fluorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Phenylisoxazol-3-yl)-1-(indolin-1-yl)ethanone: Lacks the fluorine atom on the phenyl ring.

    2-(5-(4-Chlorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone: Contains a chlorine atom instead of a fluorine atom on the phenyl ring.

    2-(5-(4-Methylphenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone: Contains a methyl group instead of a fluorine atom on the phenyl ring.

Uniqueness

The presence of the fluorine atom in 2-(5-(4-Fluorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone imparts unique properties to the compound, such as increased lipophilicity and potential changes in biological activity. This makes it distinct from other similar compounds and may enhance its effectiveness in certain applications.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O2/c20-15-7-5-14(6-8-15)18-11-16(21-24-18)12-19(23)22-10-9-13-3-1-2-4-17(13)22/h1-8,11H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSSTKRJLKYQIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CC3=NOC(=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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